Ipidacrine hydrochloride hydrate
Overview
Description
Ipidacrine hydrochloride hydrate is a pharmaceutically active compound known for its variety of crystalline modifications, which differ based on the solvent type and content in the crystalline structure. These modifications include monohydrates, hemihydrates, anhydrous forms, non-stoichiometric hydrates, and mixed solvates, showcasing the compound's complex physical and chemical properties (Dubnika et al., 2011).
Synthesis Analysis
Ipidacrine, also known as NIK-247 or amiridine, is synthesized as a monohydrochloride monohydrate and contains a structure similar to 4-aminopyridine and tacrine. This synthesis highlights its potential as an anticholinesterase agent, indicating its role in cholinergic neurotransmission improvements (Kojima et al., 1998).
Molecular Structure Analysis
The molecular structure of ipidacrine hydrochloride hydrate is complex, involving various crystalline forms. The analysis of these structures through powder x-ray diffraction and other methods provides insight into the compound's physical state and potential pharmacological applications.
Chemical Reactions and Properties
Ipidacrine hydrochloride hydrate participates in various chemical reactions, reflecting its versatile chemical properties. The compound's ability to form different crystalline structures suggests its reactivity and potential for forming stable compounds under different conditions.
Physical Properties Analysis
The physical properties of ipidacrine hydrochloride hydrate, including its crystalline modifications and solvate forms, are essential for understanding its behavior in pharmaceutical formulations. These properties influence the compound's stability, solubility, and overall effectiveness as a medication.
Chemical Properties Analysis
The chemical properties of ipidacrine hydrochloride hydrate, including its reactivity and interaction with other compounds, are crucial for its pharmaceutical applications. Understanding these properties is key to optimizing its use in treating conditions associated with cholinergic neurotransmission deficits.
Dubnika, A., Veldre, K., Actiņš, A., & Ļeščenko, J. (2011). Phase Transitions of Ipidacrine Hydrochloride Polymorphs and Hydrates. https://consensus.app/papers/phase-transitions-ipidacrine-hydrochloride-polymorphs-dubnika/4e7536ff2b2d5eb18a93014ed9a5dbeb/?utm_source=chatgpt.
Kojima, J., Onodera, K., Ozeki, M., & Nakayama, K. (1998). Ipidacrine (NIK-247): A Review of Multiple Mechanisms as an Antidementia Agent. https://consensus.app/papers/ipidacrine-nik247-review-multiple-mechanisms-kojima/0d37331bf4f55942b7e8312cdfe56c9f/?utm_source=chatgpt.
Scientific Research Applications
Peripheral Neuropathy in Breast Cancer Patients : A study found that a combination of alpha-lipoic acid and ipidacrine hydrochloride significantly reduces the severity of paclitaxel-induced peripheral neuropathy in breast cancer patients (Holotiuk et al., 2022).
Crystalline Modifications for Pharmaceutical Development : Research indicates that ipidacrine hydrochloride forms various crystalline modifications, which vary by solvent type and content in the crystalline structure. These modifications can be used to develop pharmaceutically active compounds (Dubnika et al., 2011).
Rehabilitation in Hemorrhagic Stroke : A combination neurometabolic therapy, including ipidacrine hydrochloride, improves rehabilitation effectiveness rates for cognitive functions in patients with hemorrhagic hemispheric stroke during the recovery period (Dronova, 2021).
Treatment in Schizophrenia : Ipidacrine, added to standard antipsychotic treatment, improves conventional perception in stable patients with schizophrenia, even in a short-term trial (Morozova et al., 2021).
Potential Antidementia Agent : Ipidacrine shows potential as an antidementia agent by improving cholinergic neurotransmission and potentially inhibiting acetylcholinesterase, a key enzyme in Alzheimer's disease (Kojima et al., 1998).
Pain Relief in Nerve Dysfunction : 0.5% ipidacrine solution fluctuophoresis effectively relieves pain and improves sensitivity in patients with inferior alveolar nerve dysfunction (Rabinovich et al., 2013).
Improvement in Amnesia : Ipidacrine rapidly enters the brain and improves scopolamine-induced amnesia in rats, suggesting its potential as a treatment for Alzheimer's disease (Onodera et al., 1998).
Treatment in Tunnel Syndrome : Ipidacrine combined with traditional therapy significantly improves clinical, neurophysiological, and psycho-emotional outcomes in tunnel syndrome patients (Merkulov et al., 2021).
Future Directions
Future research could explore other primary alcohols, such as ethanol and propanol, which could also form solvates with ipidacrine hydrochloride . Additionally, further studies could use ipidacrine for the treatment of diabetic erectile dysfunction, particularly in non-responders to PDE5 inhibitors .
properties
IUPAC Name |
2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine;hydrate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.ClH.H2O/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12;;/h1-7H2,(H2,13,14);1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTIBNSPYUUNGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3CCCC3=N2)N.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046734 | |
Record name | Ipidacrine hydrochloride hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ipidacrine hydrochloride hydrate | |
CAS RN |
118499-70-0 | |
Record name | Ipidacrine hydrochloride monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118499700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ipidacrine hydrochloride hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoline hydrochloride monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IPIDACRINE HYDROCHLORIDE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV96AIK79Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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